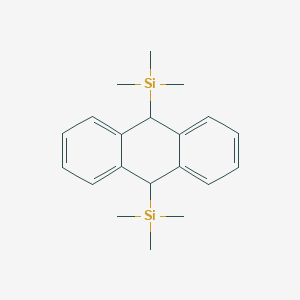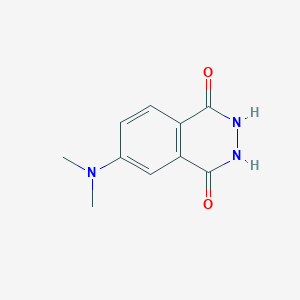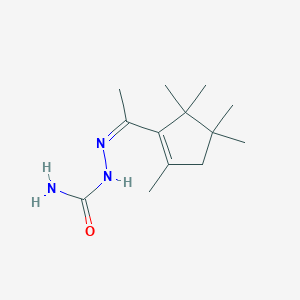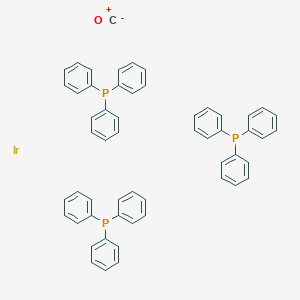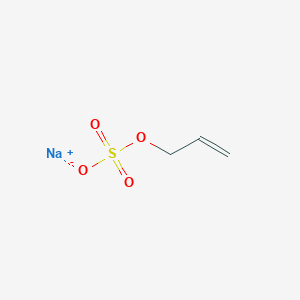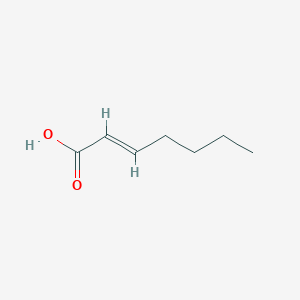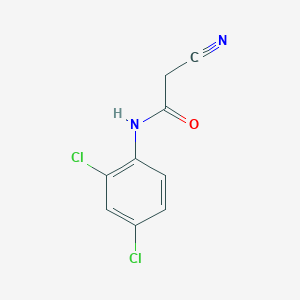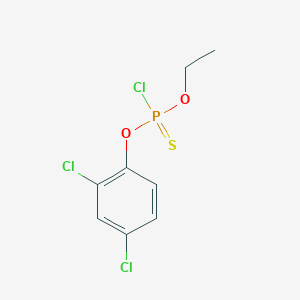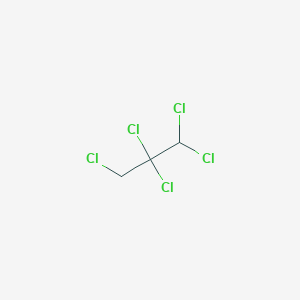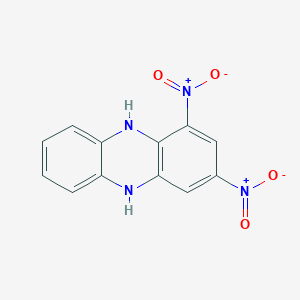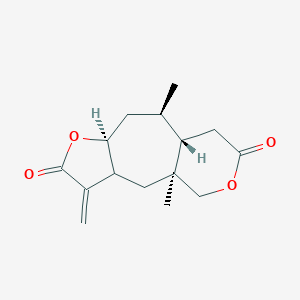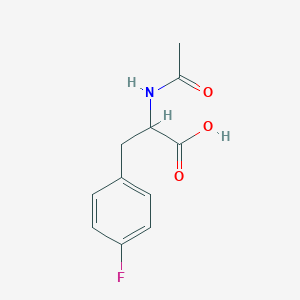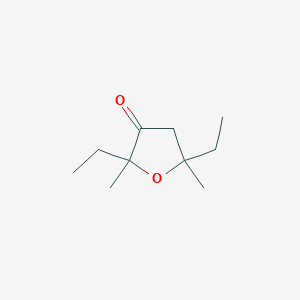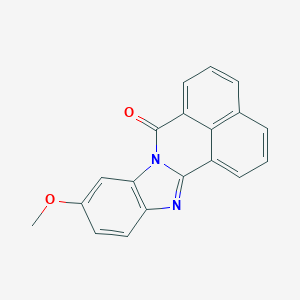
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of isoquinoline alkaloids and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is not fully understood. However, it has been proposed that this compound inhibits various signaling pathways involved in cancer cell growth and viral replication. It has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, it has been found to inhibit viral replication by targeting viral enzymes. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis method and limited availability.
Zukünftige Richtungen
The future directions of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- include further studies on its mechanism of action, optimization of its synthesis method, and development of analogs with improved potency and selectivity. It can also be used in combination with other anticancer drugs to enhance their efficacy. Moreover, it can be used as a lead compound for the development of new antiviral and anti-inflammatory drugs.
In conclusion, 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound with promising biological activities. It has shown potential as an anticancer, antiviral, and anti-inflammatory agent. Its complex synthesis method and limited availability are the major limitations in its use. Further studies are needed to explore its mechanism of action and to develop analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a complex process that involves several steps. The first step involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminobenzimidazole in the presence of triethylamine to form an intermediate compound. The intermediate compound is then reduced using palladium on carbon and hydrogen gas to form 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been extensively studied for its biological activities. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In antiviral research, it has been found to inhibit the replication of hepatitis C virus and dengue virus. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
15220-29-8 |
|---|---|
Produktname |
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- |
Molekularformel |
C19H12N2O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
7-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3 |
InChI-Schlüssel |
YJWLUPCULVIOEI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
Andere CAS-Nummern |
15220-29-8 |
Synonyme |
10-Methoxy-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



